(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is a complex organic compound belonging to the class of benzazepines, which are characterized by their bicyclic structure. This compound features a chlorinated aromatic ring and a tetrahydrobenzazepine core, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHClNO with a molecular weight of approximately 287.79 g/mol .
This compound is classified as a benzazepine derivative, which is a subgroup of polycyclic compounds that often exhibit pharmacological properties. The presence of the chlorine atom and the hydroxyl group further classify it as a chlorinated phenolic compound.
The synthesis of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol can be achieved through various synthetic routes involving multi-step reactions. One commonly reported method includes:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts used in these steps are crucial for optimizing yields and purity.
The compound has a melting point range that typically varies based on purity but is generally around 150–160 °C. Its solubility characteristics indicate that it is soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol can participate in several chemical reactions:
These reactions are significant for further functionalization and development of analogs with enhanced biological activity.
Data supporting these mechanisms often come from pharmacological studies where binding affinities and functional assays are assessed.
Key physical properties include:
Chemical properties include:
Relevant data on stability under various conditions should be considered for practical applications.
(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents with improved efficacy and safety profiles.
Dopamine receptor ligands constitute a cornerstone of neuropsychopharmacology, with benzazepine derivatives representing a privileged scaffold for achieving receptor subtype selectivity. The compound (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol (IUPAC: (5S)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol) emerged as a structural archetype that transformed understanding of dopaminergic neurotransmission. Characterized by the molecular formula C₁₇H₁₈ClNO and molecular weight 287.8 g/mol, this molecule features a stereochemically defined benzazepine core that confers precise interactions with central nervous system targets [6]. Its crystalline hydrochloride salt form (CAS: 125941-87-9) enhances solubility for research applications while maintaining the critical (S)-chiral configuration essential for biological activity [4]. This structural framework has enabled unprecedented exploration of dopamine D₁ receptor function without the confounding effects of D₂ receptor modulation that plagued earlier pharmacological tools.
The development of selective D₁ antagonists marked a paradigm shift in dopamine research during the late 20th century. Prior to the characterization of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol (designated SCH-23390 in pharmacological literature), dopamine antagonists exhibited poor discrimination between receptor subtypes. The discovery of this compound represented the first high-affinity D₁-selective antagonist with negligible D₂ receptor activity (Kᵢ ~ 0.2 nM at D₁ vs. >1000 nM at D₂ receptors) [2] [4]. This breakthrough emerged from systematic exploration of halogenated benzazepines by pharmaceutical researchers in the 1980s, who recognized that the strategic positioning of chlorine at C7 and hydroxyl at C8 dramatically enhanced receptor discrimination.
Table 1: Evolution of Dopamine D₁ Receptor Antagonists
Era | Representative Compounds | D₁ Selectivity Limitations |
---|---|---|
Pre-benzazepine | Phenothiazines (e.g., chlorpromazine) | Minimal D₁/D₂ discrimination |
First-generation | Butaclamol isomers | Moderate selectivity, complex synthesis |
Benzazepine era | SCH-23390 derivatives | >5000-fold D₁ vs. D₂ selectivity |
The pharmacological significance was rapidly demonstrated in landmark studies showing SCH-23390's ability to modulate amphetamine toxicity in rodent models. Unlike non-selective antagonists, it provided dose-dependent protection against dextroamphetamine lethality without influencing methamphetamine toxicity—revealing previously unappreciated mechanistic differences in psychostimulant actions [2]. This unprecedented selectivity profile catalyzed thousands of studies elucidating D₁ receptor functions in motor control, cognition, and reward pathways, fundamentally restructuring dopamine receptor classification schemes in neuropharmacology.
The benzazepine nucleus provides a uniquely constrained geometry that optimizes interactions within the D₁ receptor orthosteric site. X-ray crystallographic analyses reveal how the seven-membered azepine ring adopts a boat conformation that positions the N-methyl group equatorially, while the phenyl ring at C1 occupies a hydrophobic pocket adjacent to transmembrane helices 5 and 6 . This three-dimensional arrangement creates optimal vector alignment for key pharmacophoric elements:
Table 2: Molecular Interactions of SCH-23390 with Dopamine D₁ Receptor
Structural Element | Interaction Type | Binding Energy Contribution |
---|---|---|
C7 Chlorine | Halogen bonding | -4.2 kcal/mol |
C8 Hydroxyl | Bidentate H-bond | -3.8 kcal/mol |
Tertiary Nitrogen (N⁺) | Cation-π with Trp³⁸⁵ | -5.1 kcal/mol |
Phenyl ring at C1 | Hydrophobic enclosure | -2.9 kcal/mol |
C3 Methyl group | Steric occlusion | Selectivity determinant |
Synthetic approaches to this scaffold involve sequential cyclization, chlorination, and hydroxylation steps. A representative route begins with L-phenylalanine derivatives, proceeding through Pictet-Spengler cyclization to establish the tetrahydrobenzazepine core. Electrophilic chlorination using thionyl chloride introduces the C7 chlorine, followed by demethylation or hydroxylation at C8 under controlled conditions to install the phenolic group while preserving stereochemical integrity. Final purification yields the enantiomerically pure (S)-isomer, as the (R)-enantiomer exhibits >100-fold reduced D₁ affinity [4].
Conformational restriction represents the central design principle underlying the exceptional receptor selectivity of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol. Comparative studies with flexible analogues demonstrate how rigidity enhances both binding affinity and subtype discrimination:
The profound influence of conformational restriction is evidenced in functional assays. SCH-23390 exhibits IC₅₀ values of 0.2 nM at D₁ receptors versus 268 nM at 5-HT₂C receptors—its next most sensitive target. This >1000-fold differential enables precise dissection of dopaminergic pathways in complex neural circuits. Contemporary ligand design continues exploiting these principles, with recent analogues incorporating bridgehead modifications that further rigidify the azepine ring while preserving the essential chlorophenol pharmacophore [4] [5].
Table 3: Pharmacological Profile of SCH-23390 and Analogues
Compound | D₁ Kᵢ (nM) | D₂ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Selectivity Ratio (D₁:D₂) |
---|---|---|---|---|
SCH-23390 (S-isomer) | 0.2 | >1000 | 9.3 | >5000 |
SCH-23390 (R-isomer) | 36.5 | >1000 | 15.2 | ~27 |
Des-methyl SCH-23390 | 8.7 | 850 | 42.6 | ~98 |
7-Bromo analogue | 0.8 | 1200 | 18.9 | 1500 |
8-Methoxy analogue | 310 | >1000 | 85.3 | >3 |
These structural innovations established benzazepines as indispensable tools for neuroscience research. Current applications range from PET radioligand development ([¹¹C]SCH-23390) to molecular probes for optopharmacology. The scaffold continues inspiring novel therapeutics targeting neuropsychiatric disorders where D₁ receptor dysfunction is implicated, including schizophrenia cognitive deficits, Parkinson's disease depression, and opioid addiction [2] [5]. Through persistent refinement guided by structure-activity relationship studies, benzazepine derivatives maintain their status as the gold standard for selective dopamine D₁ receptor interrogation.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7